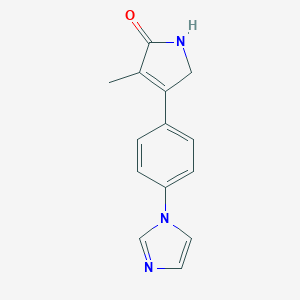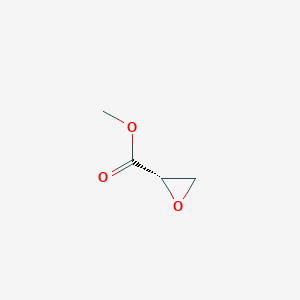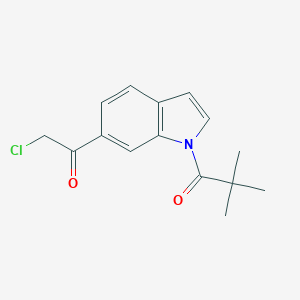
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is a synthetic organic compound with the molecular formula C15H16ClNO2 It is characterized by the presence of an indole core substituted with a chloroacetyl group at the 6-position and a 2,2-dimethylpropanoyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common heterocyclic compound.
Chloroacetylation: Indole is reacted with chloroacetyl chloride in the presence of a base such as pyridine to introduce the chloroacetyl group at the 6-position.
Propanoylation: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using 2,2-dimethylpropanoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the 2,2-dimethylpropanoyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is used in the synthesis of various fine chemicals and intermediates for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole depends on its specific application:
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)benzene
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)pyrrole
- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)thiophene
Uniqueness
6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is unique due to the presence of both the chloroacetyl and 2,2-dimethylpropanoyl groups on the indole core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[6-(2-chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNUZCUMDLCOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431890 |
Source


|
| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116621-13-7 |
Source


|
| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
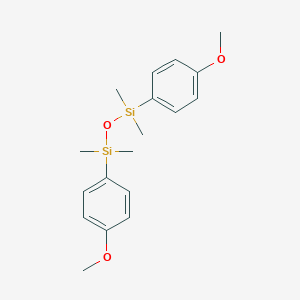
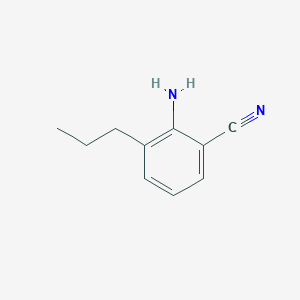
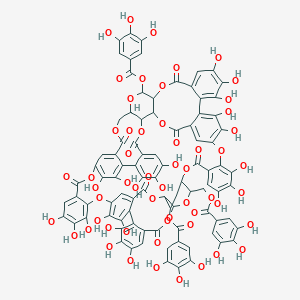
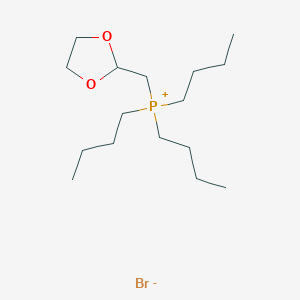
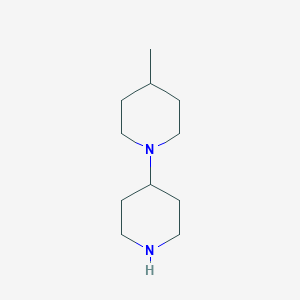
![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate](/img/structure/B38193.png)

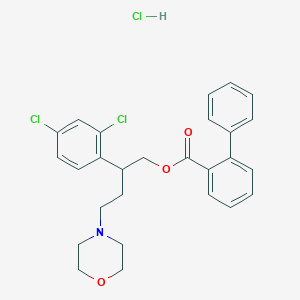
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
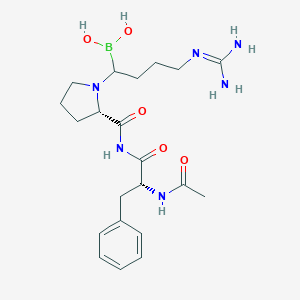
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)
